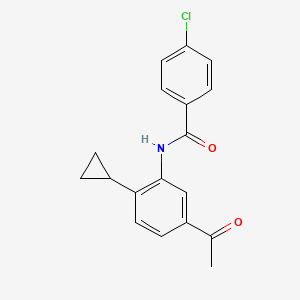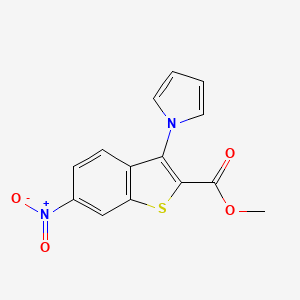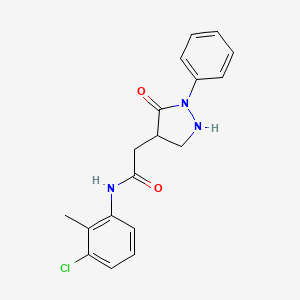![molecular formula C20H10O2S B11046699 9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione](/img/structure/B11046699.png)
9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Thiapentacyclo[11800(2,10)0(3,8)0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is a complex organic compound characterized by its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the pentacyclic structure. Key steps may include:
Formation of Intermediate Compounds: Initial steps often involve the synthesis of intermediate compounds that contain the necessary functional groups for cyclization.
Cyclization Reaction: The intermediates undergo cyclization under controlled conditions, such as the presence of a catalyst or specific temperature and pressure settings.
Purification: The final product is purified using techniques like chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Industrial methods also focus on cost-effectiveness and environmental considerations.
化学反应分析
Types of Reactions
9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketone groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
科学研究应用
Chemistry
In chemistry, 9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex polycyclic systems.
Biology
In biological research, this compound can be used to study interactions with biological molecules, such as proteins and nucleic acids. Its unique structure may allow it to bind selectively to certain biological targets.
Medicine
Potential medical applications include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a candidate for drug modification and optimization.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and reactivity.
作用机制
The mechanism by which 9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor domains.
相似化合物的比较
Similar Compounds
- 6,12-Dimethyl-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(21),2(10),3(8),4,6,11,13,15,17,19-decaene .
- 1-(4-{9,9-Diphenyl-21-oxa-14-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15,17,19-nonaen-6-yl}phenyl)-2-phenyl-1H-1,3-benzodiazole .
Uniqueness
Compared to similar compounds, 9-Thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione stands out due to its specific arrangement of fused rings and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C20H10O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
anthra[2,1-b][1]benzothiole-8,13-dione |
InChI |
InChI=1S/C20H10O2S/c21-19-11-5-1-2-6-12(11)20(22)18-14(19)9-10-16-17(18)13-7-3-4-8-15(13)23-16/h1-10H |
InChI 键 |
RMZJRTCONARKDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)SC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)


![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)
![2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)
![3-(Thiophen-3-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046662.png)



![4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11046691.png)